Ethyl 2-((8-methyl-4-oxo-4H-pyrido[1,2-a](1,3,5)triazin-2-yl)sulfanyl)propanoate
Overview
Description
Ethyl 2-((8-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate is a chemical compound with a complex molecular structure1,2-atriazines, which are characterized by their fused ring system containing nitrogen atoms[_{{{CITATION{{{_1{ETHYL 2-(8-METHYL-4-OXO-4H-PYRIDO[1,2-A][1,3,5]TRIAZIN-2-YL)SULFANYL ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((8-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate typically involves multiple steps, starting from simpler precursor molecules. One common approach is the reaction of 8-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl with ethyl mercaptan under controlled conditions to introduce the sulfanyl group[_{{{CITATION{{{_1{ETHYL 2-(8-METHYL-4-OXO-4H-PYRIDO[1,2-A][1,3,5]TRIAZIN-2-YL)SULFANYL .... The reaction conditions, such as temperature, solvent, and catalyst, are carefully optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and continuous flow processes to ensure consistency and efficiency. Advanced techniques such as microwave-assisted synthesis and flow chemistry are employed to enhance reaction rates and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((8-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{1{ETHYL 2-(8-METHYL-4-OXO-4H-PYRIDO[1,2-A][1,3,5]TRIAZIN-2-YL)SULFANYL ...[{{{CITATION{{{_3{Synthesis, biological evaluation, and molecular modeling ... - Springer](https://link.springer.com/article/10.1007/s00044-012-0241-5).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Ethyl 2-((8-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate is studied for its potential biological activity. It may serve as a precursor for bioactive compounds with therapeutic properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential use in drug development. Its unique structure may contribute to the design of new pharmaceuticals.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which Ethyl 2-((8-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfanyl group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
Properties
IUPAC Name |
ethyl 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-4-19-11(17)9(3)20-12-14-10-7-8(2)5-6-16(10)13(18)15-12/h5-7,9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZQRSVNSSJVMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC(=O)N2C=CC(=CC2=N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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